4-butyl-7-methoxy-2H-chromen-2-one
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Overview
Description
4-butyl-7-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a chromen-2-one core structure with a butyl group at the 4-position and a methoxy group at the 7-position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials would include 4-butylphenol and 7-methoxy-β-keto ester. The reaction is usually carried out under acidic conditions, such as using concentrated sulfuric acid or trifluoroacetic acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as zeolites or Nafion resin, can enhance the efficiency and sustainability of the process by reducing waste and allowing catalyst reuse .
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-2-one derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
4-butyl-7-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent due to its diverse biological activities.
Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or other essential enzymes . Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways . The specific molecular targets and pathways depend on the biological context and the type of activity being studied.
Comparison with Similar Compounds
4-butyl-7-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
7-methoxy-2H-chromen-2-one: Lacks the butyl group at the 4-position, which may affect its biological activity and chemical properties.
4-methyl-2H-chromen-2-one: Has a methyl group instead of a butyl group, leading to different steric and electronic effects.
6,7-dimethyl-2H-chromen-2-one: Contains additional methyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
4-butyl-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-4-5-10-8-14(15)17-13-9-11(16-2)6-7-12(10)13/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYRTDMCZQYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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